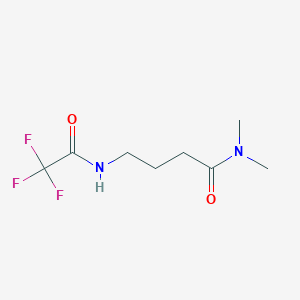
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide is an organic compound belonging to the class of amides. It features a trifluoroacetamido group, which is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide typically involves the reaction of N,N-dimethylbutanamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: N,N-dimethylbutanamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: N,N-dimethylbutanamide is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is used as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as the reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the inhibition or modulation of the target’s activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: Lacks the trifluoroacetamido group, making it less reactive and less effective in certain applications.
N,N-Dimethylformamide: Similar structure but with a formyl group instead of a butanamide group, leading to different reactivity and applications.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the N,N-dimethyl and butanamide moieties, resulting in different chemical properties.
Uniqueness
N,N-Dimethyl-4-(2,2,2-trifluoroacetamido)butanamide is unique due to the presence of both the N,N-dimethyl and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
87639-80-3 |
|---|---|
Fórmula molecular |
C8H13F3N2O2 |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(2,2,2-trifluoroacetyl)amino]butanamide |
InChI |
InChI=1S/C8H13F3N2O2/c1-13(2)6(14)4-3-5-12-7(15)8(9,10)11/h3-5H2,1-2H3,(H,12,15) |
Clave InChI |
ASNWECNFUQJRNI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

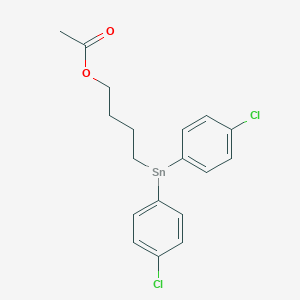
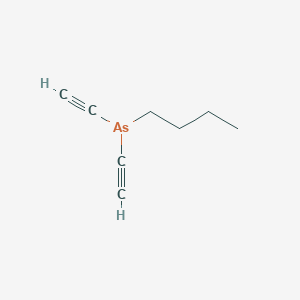
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
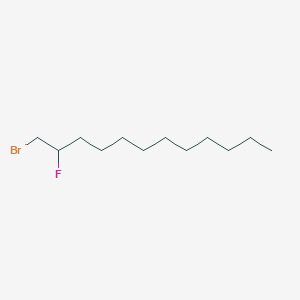
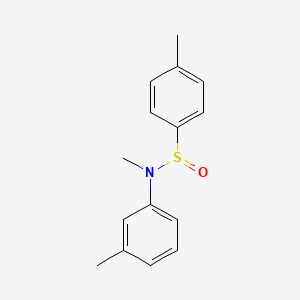
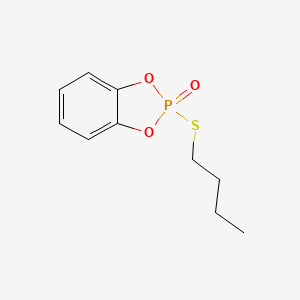
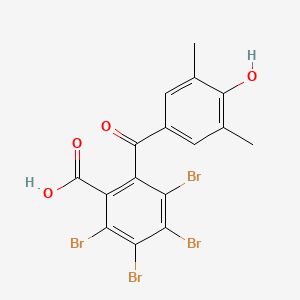
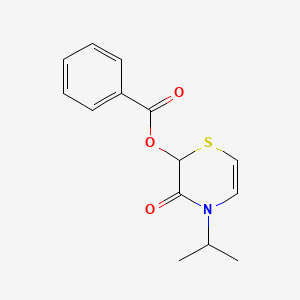

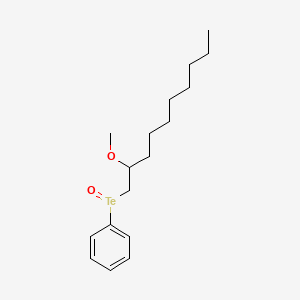
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)

